2-Bromo-7-(trifluoromethyl)quinazoline
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Overview
Description
2-Bromo-7-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the quinazoline ring enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(trifluoromethyl)quinazoline typically involves the bromination of 7-(trifluoromethyl)quinazoline. One common method is the reaction of 7-(trifluoromethyl)quinazoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted quinazolines with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazolines.
Scientific Research Applications
2-Bromo-7-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways by modulating receptor activity. These interactions lead to the compound’s observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-(trifluoromethyl)quinazoline
- 2-Fluoro-7-(trifluoromethyl)quinazoline
- 2-Iodo-7-(trifluoromethyl)quinazoline
Uniqueness
2-Bromo-7-(trifluoromethyl)quinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H4BrF3N2 |
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Molecular Weight |
277.04 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H |
InChI Key |
QRSQLZSJJYCEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Br |
Origin of Product |
United States |
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